molecular formula C10H22NO4P B12566005 Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester CAS No. 167772-85-2

Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester

Cat. No.: B12566005
CAS No.: 167772-85-2
M. Wt: 251.26 g/mol
InChI Key: PGDYTHFEWHDOAP-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester is a chemical compound with the molecular formula C10H22NO4P It is known for its unique structural features, which include a phosphonic acid group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research explores its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism by which phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites in enzymes, influencing their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (1-hydroxy-2-pyrrolidinyl)-, diethyl ester
  • Phosphonic acid, (1-hydroxy-5-methyl-2-pyrrolidinyl)-, diethyl ester

Uniqueness

Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester is unique due to the presence of two methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

CAS No.

167772-85-2

Molecular Formula

C10H22NO4P

Molecular Weight

251.26 g/mol

IUPAC Name

5-diethoxyphosphoryl-1-hydroxy-2,2-dimethylpyrrolidine

InChI

InChI=1S/C10H22NO4P/c1-5-14-16(13,15-6-2)9-7-8-10(3,4)11(9)12/h9,12H,5-8H2,1-4H3

InChI Key

PGDYTHFEWHDOAP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCC(N1O)(C)C)OCC

Origin of Product

United States

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